molecular formula C19H24N2O2 B1596679 (S)-Praziquantel CAS No. 57452-97-8

(S)-Praziquantel

Numéro de catalogue B1596679
Numéro CAS: 57452-97-8
Poids moléculaire: 312.4 g/mol
Clé InChI: FSVJFNAIGNNGKK-QGZVFWFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of (S)-Praziquantel involves several steps, including the condensation of 2-cyanoacrylate with 2,3-dichloro-1,4-naphthoquinone. The exact synthetic pathway can be found in relevant literature .

Applications De Recherche Scientifique

Mechanisms of Action and Resistance

  • Praziquantel is the primary drug used for treating human schistosomiasis. Its mechanism of action is believed to involve schistosome calcium ion channels, which are the only identified molecular targets so far, although the evidence remains indirect. Despite widespread use, clinically relevant resistance to Praziquantel has not been observed to date, but low cure rates in some studies in Africa raise concerns (Doenhoff, Cioli, & Utzinger, 2008).

New Derivatives and Alternatives

  • Research into new antischistosomal compounds includes artemisinins and 1,2,4-trioxolanes, as well as inhibitors of a schistosome-specific bifunctional enzyme, thioredoxin-glutathione reductase, which show promise as potential alternatives to Praziquantel (Doenhoff, Cioli, & Utzinger, 2008).

Role in Integrated Control Programmes

  • The future use of Praziquantel, whether administered alone or coadministered with other anthelminthics, is expected to increase as part of integrated control programs. The prevention of Praziquantel resistance is critical and requires adequate monitoring of mass drug administration programs and the development of new schistosomicides (Doenhoff, Cioli, & Utzinger, 2008).

Pharmacokinetics and Toxicity

  • Extensive reviews of the pharmacokinetics and toxicity of Praziquantel, based on published work, assessments by international agencies, and regulatory bodies, have provided valuable information about its safe use in humans and animals, although the non-clinical information may not fully comply with current guidelines for new medicines (Dayan, 2003).

Therapeutic Delivery Approaches

  • Various approaches in the synthesis and pharmaceutical reformulation of Praziquantel aim at reducing production costs and toxicity, improving efficacy, and addressing the challenges faced in treating schistosome infections. Recent advances include lipid-based nanosystems (LBNSs) formulations, which may overcome shortcomings associated with Praziquantel's use, such as improving bioavailability, reducing dosage frequency, and enhancing patient compliance (Adekiya, Kumar, Kondiah, Pillay, & Choonara, 2021).

Propriétés

IUPAC Name

(11bS)-2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJFNAIGNNGKK-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)N2C[C@@H]3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Praziquantel

CAS RN

57452-97-8
Record name Praziquantel, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057452978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRAZIQUANTEL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88027IXB7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Praziquantel
Reactant of Route 2
Reactant of Route 2
(S)-Praziquantel
Reactant of Route 3
Reactant of Route 3
(S)-Praziquantel
Reactant of Route 4
(S)-Praziquantel
Reactant of Route 5
Reactant of Route 5
(S)-Praziquantel
Reactant of Route 6
Reactant of Route 6
(S)-Praziquantel

Q & A

Q1: What is the significance of studying (S)-praziquantel when it is the inactive enantiomer?

A: While (S)-praziquantel doesn't exhibit the same antischistosomal activity as (R)-praziquantel [, ], it contributes to the overall pharmacokinetic profile of the racemic drug. Understanding its metabolism, potential for drug interactions, and impact on the active enantiomer is crucial for optimizing treatment and developing potential pediatric formulations [, ].

Q2: How do the pharmacokinetics of (S)-praziquantel differ from (R)-praziquantel?

A: Studies show that both enantiomers display complex pharmacokinetics with erratic absorption [, ]. Notably, efavirenz, an antiretroviral drug, significantly reduces the AUC (area under the curve) of both (R)- and (S)-praziquantel, while ritonavir, another antiretroviral, has a negligible effect on (R)-praziquantel but increases the AUC of (S)-praziquantel [, ]. These findings highlight the potential for clinically relevant drug interactions involving (S)-praziquantel.

Q3: Has the metabolism of (S)-praziquantel been investigated?

A: Yes, research has focused on characterizing the metabolism of (S)-praziquantel. Studies using human liver microsomes and advanced analytical techniques like the crystalline sponge method coupled with mass spectrometry and nuclear magnetic resonance have enabled the identification and structural elucidation of several (S)-praziquantel metabolites, including previously unknown ones []. This information is crucial for understanding the metabolic fate of the inactive enantiomer.

Q4: Can (S)-praziquantel be separated from (R)-praziquantel for analysis?

A: Absolutely. Cyclodextrin-modified micellar electrokinetic chromatography offers a reliable method for the simultaneous quantification of both (R)- and (S)-praziquantel enantiomers, as well as their main metabolites, in human plasma samples []. This technique facilitates accurate and efficient analysis of the enantiomers, even at low concentrations.

Q5: What is the potential impact of (S)-praziquantel on the development of pediatric praziquantel formulations?

A: The development of palatable pediatric praziquantel formulations is a significant challenge, and (S)-praziquantel, being the bitter component of the racemate, poses an obstacle []. Research into the pharmacokinetics and pharmacodynamics of both enantiomers, particularly in younger populations, is crucial for informing the development of appropriate and effective formulations for this vulnerable group.

Q6: Can (S)-praziquantel be used as a tool to study praziquantel metabolism?

A: While (S)-praziquantel itself is inactive against schistosomes, its similar structure to the active enantiomer makes it a valuable tool in metabolic studies [, ]. Researchers can use (S)-praziquantel to investigate the specific enzymes and pathways involved in praziquantel metabolism without the confounding factor of the drug's activity.

Q7: Are there any known safety concerns related to (S)-praziquantel?

A7: While praziquantel is generally considered safe and well-tolerated, the potential long-term effects of (S)-praziquantel, especially in the context of repeated administrations for schistosomiasis control, require further investigation. Understanding its pharmacokinetic profile, drug interactions, and potential for metabolite accumulation is essential for ensuring the drug's long-term safety.

Q8: Can the study of (S)-praziquantel contribute to the development of novel antischistosomal drugs?

A: Even though (S)-praziquantel is inactive, its structural similarity to the active (R)-enantiomer makes it a valuable starting point for medicinal chemistry efforts []. By understanding the structure-activity relationship and identifying the precise pharmacophore responsible for activity, researchers can potentially design new analogs with improved efficacy or a different pharmacological profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.